molecular formula C7H12N2O B13559021 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide

3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide

Cat. No.: B13559021
M. Wt: 140.18 g/mol
InChI Key: UAHUTTCQFZIGCX-UHFFFAOYSA-N
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Description

3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide is a compound belonging to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere to replace benzene rings or other planar structures, enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide is not fully understood. its unique structure allows it to interact with various molecular targets and pathways. The bicyclo[1.1.1]pentane scaffold can enhance binding affinity and selectivity for specific targets, potentially leading to improved therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide is unique due to its specific functional groups, which impart distinct chemical properties and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide

InChI

InChI=1S/C7H12N2O/c1-9-5(10)6-2-7(8,3-6)4-6/h2-4,8H2,1H3,(H,9,10)

InChI Key

UAHUTTCQFZIGCX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C12CC(C1)(C2)N

Origin of Product

United States

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